3-oxaspiro[5.5]undecan-7-amine hydrochloride
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Overview
Description
3-oxaspiro[55]undecan-7-amine hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxaspiro[5.5]undecan-7-amine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic ring. The amine group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-oxaspiro[5.5]undecan-7-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-oxaspiro[5.5]undecan-7-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-oxaspiro[5.5]undecan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-oxaspiro[5.5]undecan-7-amine hydrochloride can be compared with other spirocyclic compounds, such as:
- 3-oxaspiro[5.5]undecan-9-amine hydrochloride
- 3-oxaspiro[5.5]undecan-7-amine
- 3-oxaspiro[5.5]undecan-9-amine
These compounds share similar structural features but differ in the position of the amine group and other substituents The unique structure of 3-oxaspiro[5
Properties
CAS No. |
2624136-26-9 |
---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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